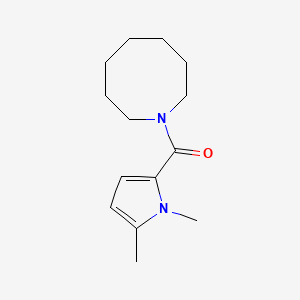
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide (DMPPA) is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMPPA is a pyrazole derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase (COX), which is responsible for the production of prostaglandins, leading to its anti-inflammatory effects. This compound has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases.
Advantages and Limitations for Lab Experiments
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. This compound has also been shown to exhibit potent and specific effects, making it a valuable tool for studying various biological processes. However, this compound also has some limitations for lab experiments. It may exhibit non-specific effects at high concentrations, leading to potential confounding results. Additionally, this compound may not be suitable for use in certain experiments due to its chemical properties.
Future Directions
There are several future directions for the study of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of the potential use of this compound for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and to determine its potential for use in various biological processes.
Synthesis Methods
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide can be synthesized using various methods, including the reaction of 3,5-dimethylpyrazole with pyridine-2-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 3,5-dimethylpyrazole with pyridine-2-carboxylic acid hydrazide, followed by acetylation with acetic anhydride. Both methods result in the formation of this compound, which can be further purified using column chromatography.
Scientific Research Applications
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-7-10(2)16(15-9)8-12(17)14-11-5-3-4-6-13-11/h3-7H,8H2,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZIVZYWZSJELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]propanamide](/img/structure/B7504190.png)
![2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid](/img/structure/B7504193.png)

![2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7504198.png)
![(3,5-Dimethyl-4-methoxyphenyl)[4-(2-pyridinyl)piperazino] ketone](/img/structure/B7504205.png)
![N-(3,5-dimethylphenyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7504220.png)


![N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7504245.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7504251.png)

![N-(ethylcarbamoyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7504257.png)
